MCC protein

Wnt signaling inhibition colorectal cancer tumor suppressor comparison

Researchers studying Wnt-driven colorectal cancer (CRC) often face a critical limitation: APC, the canonical Wnt repressor, is nonfunctional when mutated. The MCC protein offers a unique solution. It retains the ability to repress β-catenin/TCF/LEF-dependent transcription even in the presence of oncogenic mutant APC, a feature not shared by APC itself. • Functions in APC-mutant cell lines (SW480, HCT116) for Wnt pathway inhibition. • Mediates Scribble PDZ1/PDZ3 scaffold formation for cell polarity and migration studies. • Methylation-sensitive silencing profile distinct from APC, making it a validated readout for epigenetic studies in the serrated CRC pathway. For reliable procurement, MCC protein is available as a recombinant protein, typically expressed in E. coli or HEK293 cells, with a purity of >85% by SDS-PAGE.

Molecular Formula C7H11NO4
Molecular Weight 0
CAS No. 137764-10-4
Cat. No. B1179166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMCC protein
CAS137764-10-4
SynonymsMCC protein
Molecular FormulaC7H11NO4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MCC Protein: Wnt Pathway Inhibition and PDZ Scaffolds


The MCC (Mutated in Colorectal Cancer) protein, also designated colorectal mutant cancer protein, is a 829-amino-acid tumor suppressor encoded by the MCC gene located at chromosomal locus 5q21 [1]. MCC functions as a nuclear β-catenin-interacting protein that selectively represses β-catenin/TCF/LEF-dependent transcription, thereby inhibiting Wnt/β-catenin signal transduction in colorectal cancer cells [2]. Unlike APC, which is mutated in familial adenomatous polyposis and the majority of sporadic colorectal cancers, MCC's tumor-suppressive activity is frequently silenced via promoter hypermethylation rather than somatic mutation, with MCC methylation detected in 45–52% of primary colorectal cancers and strongly associated with the CpG island methylator phenotype (CIMP) and BRAF V600E mutation (P < 0.0001 for both) [3]. The protein contains a C-terminal PDZ-binding motif (PBM) that enables scaffold formation with Scribble and NHERF1/2, positioning MCC as a dual-function regulator of both nuclear transcriptional repression and membrane-proximal cell migration control [4].

Why MCC Cannot Be Substituted by APC Analogs


MCC protein cannot be functionally replaced by APC, other Wnt pathway regulators, or generic PDZ-domain scaffolds due to three compound-specific differentiating features. First, MCC retains Wnt-inhibitory activity even in the presence of oncogenic mutant APC [1], a property not shared by APC itself which is rendered nonfunctional when mutated. Second, MCC's PDZ-binding motif mediates a unique interaction profile with Scribble PDZ1 and PDZ3 domains as well as the NHERF1/NHERF2/Ezrin complex [2], with phosphorylation at serine 828 (position -1 of the PBM) modulating lamellipodia formation in a manner distinct from other PDZ-containing tumor suppressors [3]. Third, MCC's inactivation mechanism in cancer—promoter hypermethylation in 45–52% of primary colorectal cancers with strong association to CIMP and BRAF V600E mutation (P < 0.0001) [4]—differs fundamentally from APC, which undergoes truncating mutations or LOH, meaning experimental systems requiring methylation-responsive Wnt modulation cannot substitute MCC with APC. These molecular distinctions mandate procurement of authentic MCC protein for assays targeting serrated pathway CRC biology, PDZ-dependent cell migration, or methylation-sensitive Wnt suppression.

MCC Protein vs. APC and PDZ Ligands


Wnt Signaling Inhibition in APC-Mutant Cells

MCC re-expression in colorectal cancer cells specifically inhibits Wnt signaling and β-catenin/TCF/LEF-dependent transcription even in the presence of oncogenic mutant APC, as demonstrated in SW480 cells which harbor endogenous mutant APC [1]. By contrast, mutant APC fails to suppress Wnt signaling, making MCC the functional inhibitor under these conditions. Luciferase reporter assays confirmed that MCC overexpression reduced TCF/LEF transcriptional activity, and EMSA analysis showed inhibition of β-catenin/TCF/LEF DNA binding in MCC-overexpressing SW480 clones compared to parental SW480 cells [1].

Wnt signaling inhibition colorectal cancer tumor suppressor comparison

Scribble PDZ1/PDZ3 Scaffold Assembly

MCC's C-terminal PDZ-binding motif (PBM) selectively binds Scribble PDZ1 and PDZ3 domains, distinguishing it from other PDZ ligands that exhibit broader or different domain specificity [1]. Systematic evaluation of all four individual Scribble PDZ domains revealed that PDZ1 and PDZ3 are the major interactors with MCC, while PDZ2 and PDZ4 show negligible binding [1]. Crystal structures of Scribble PDZ1 bound to unphosphorylated and phosphorylated MCC PBM were determined, providing atomic-level resolution of this unique interaction interface [1]. Unlike many PDZ ligands whose binding is strongly phosphorylation-dependent, modifications to Ser at the -1 position of the MCC PBM have only a minor effect on binding affinity to Scribble PDZ domains [1]. MCC additionally interacts with the NHERF1/NHERF2/Ezrin complex in a PDZ-dependent manner [2].

PDZ domain binding Scribble interaction cell polarity protein scaffold

Phosphorylation-Dependent Lamellipodia Regulation

Serine 828 at position -1 of MCC's PDZ-binding motif is phosphorylated, a post-translational modification that controls lamellipodia formation in colon epithelial cells [1]. Expression of MCC harboring the phosphomimetic mutation MCC-S828D strongly impaired lamellipodia formation and resulted in accumulation of Myosin-IIB in the membrane cortex fraction [1]. Endogenous MCC localizes at the active migratory edge of cells where it interacts with Scrib and Myosin-IIB [1]. The phosphorylation status at S828 regulates MCC's functional output in cell migration, with phosphorylation reducing lamellipodia formation [1]. This phosphorylation-dependent regulatory mechanism is distinct from other PDZ-containing migration regulators and has been curated in PhosphoSitePlus with documented effects on molecular association, intracellular localization, and cytoskeletal reorganization [2].

lamellipodia formation cell migration phosphorylation regulation cytoskeletal reorganization

MCC Loss and Colitis-Associated Carcinogenesis

In a mouse model of colitis-associated colorectal cancer, deletion of Mcc in intestinal epithelial cells (MccΔIEC) resulted in adenocarcinoma development in 59% of mice compared with 19% of Mcc-expressing mice (P = 0.002), representing a 3.1-fold increase in carcinogenesis [1]. This increased carcinogenesis was not accompanied by hyperactivation of β-catenin; instead, Mcc deletion caused down-regulation of DNA repair genes and disruption of DNA damage signaling [1]. Transcriptome profiling revealed that Mcc deletion altered pathways related to inflammation and DNA damage response, distinct from canonical Wnt hyperactivation [1]. This in vivo evidence establishes MCC's functional role in suppressing inflammation-associated carcinogenesis through DNA damage repair mechanisms.

in vivo carcinogenesis knockout mouse model colorectal cancer tumor suppression

Methylation in Serrated vs. APC-Mutant CRC

MCC promoter methylation occurs in 45–52% of primary colorectal cancers and is strongly associated with the CpG island methylator phenotype (CIMP; P < 0.0001) and BRAF V600E mutation (P < 0.0001) [1]. In contrast, MCC methylation shows no association with APC methylation or KRAS mutations [1]. MCC methylation was also more common in serrated polyps than in adenomas (P = 0.0084) [1]. This distinct methylation profile positions MCC as a specific biomarker and functional mediator of the serrated neoplasia pathway, whereas APC alterations define the conventional adenoma-carcinoma sequence [2].

promoter methylation CIMP BRAF mutation serrated neoplasia

MCC Protein Research Applications


Wnt Signaling Assays in APC-Mutant CRC

Use MCC protein in SW480, HCT116, or other APC-mutant colorectal cancer cell lines to assess Wnt/β-catenin pathway inhibition. MCC uniquely suppresses β-catenin/TCF/LEF-dependent transcription even when oncogenic mutant APC is present, as demonstrated in SW480 cells [1]. This application is essential for researchers studying therapeutic bypass of APC loss-of-function mutations in Wnt-driven cancers.

PDZ Domain Interaction and Scaffold Assembly

Employ MCC protein in PDZ domain binding assays, pull-down experiments, or co-immunoprecipitation studies to investigate Scribble PDZ1/PDZ3-mediated scaffold formation. MCC's defined binding specificity to Scribble PDZ1 and PDZ3, with crystal structures available for both unphosphorylated and phosphorylated PBM complexes [1], makes it an ideal reference protein for studying PDZ-dependent cell polarity and migration. Additional applications include NHERF1/NHERF2/Ezrin complex interaction studies [2].

Phospho-Regulated Migration and Lamellipodia Assays

Utilize wild-type MCC and MCC-S828D phosphomimetic mutant proteins in colon epithelial cell migration and lamellipodia formation assays. The S828 phosphorylation status gates MCC's regulation of Myosin-IIB localization and lamellipodia dynamics [1]. This application is optimal for laboratories studying post-translational control of cytoskeletal reorganization and directed cell migration.

Methylation-Sensitive Gene Silencing in Serrated CRC

Apply MCC protein in experiments examining promoter methylation-mediated tumor suppressor silencing. MCC methylation occurs in 45–52% of primary colorectal cancers with specific association to CIMP and BRAF V600E (P < 0.0001) [1], making MCC a validated readout for epigenetic silencing studies in the serrated neoplasia pathway. This application distinguishes MCC from APC, which lacks this methylation-associated silencing profile.

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